molecular formula C17H17N3O3 B4522852 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

Cat. No.: B4522852
M. Wt: 311.33 g/mol
InChI Key: ULKLFMYPQTYBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide is a synthetic benzimidazole derivative offered for research purposes. This compound is part of a class of heterocyclic molecules that have demonstrated significant potential in pharmaceutical and biological chemistry research due to their structural similarity to naturally occurring nucleotides, which allows them to interact with various biopolymers . Research Applications and Value: Benzimidazole derivatives are considered a "privileged structure" in medicinal chemistry and are extensively investigated for a wide spectrum of pharmacological activities . While specific bioactivity data for this exact compound requires further experimental validation, research on closely related analogues provides strong rationale for its study. The core benzimidazole scaffold is a key pharmacophore in numerous therapeutic agents, including antimicrobials, antifungals, and anticancer drugs . In particular, derivatives sharing the phenoxyacetamide moiety have been synthesized and screened for their antimicrobial properties against various bacterial and fungal strains . Furthermore, hybrid molecules containing the benzimidazole nucleus have shown promising anti-proliferative activity against diverse human tumor cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa) cancers . The presence of the methoxymethyl and phenoxyacetamide substituents on the benzimidazole core makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel bioactive molecules. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-10-16-19-14-8-7-12(9-15(14)20-16)18-17(21)11-23-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLFMYPQTYBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzimidazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the phenoxyacetamide moiety using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Methoxymethyl chloride, phenoxyacetyl chloride, triethylamine, dichloromethane as solvent.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide typically involves:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with an aldehyde or carboxylic acid derivative.
  • Introduction of the Methoxymethyl Group : Nucleophilic substitution using methoxymethyl chloride.
  • Attachment of the Phenoxyacetamide Moiety : Coupling with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial production may utilize continuous flow chemistry for efficiency and scalability.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent anticancer properties.
  • Antimicrobial Properties : The compound exhibits selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM.
  • Antioxidant Activity : Demonstrates superior antioxidant activity compared to standard antioxidants in several assays.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, modulating biochemical pathways essential for cellular function. It has been studied for its interactions with specific enzymes and receptors, making it a candidate for treating diseases related to enzyme dysfunction.

Coordination Chemistry

As a building block in coordination chemistry, this compound can be utilized to create complex molecules and ligands that interact with metal ions, which are crucial in various catalytic processes.

Material Science

The compound is also explored for its potential in developing new materials and as a precursor for synthesizing functionalized polymers. Its unique structure allows it to engage with multiple biological targets, enhancing its applicability in creating innovative materials.

Case Study on Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation through apoptosis induction mechanisms.

Mechanistic Insights

Research indicates that the compound's mechanism involves interaction with specific molecular targets, leading to modulation of key signaling pathways associated with cancer progression and resistance.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure combines a benzimidazole ring, a methoxymethyl group, and a phenoxyacetamide moiety. Key comparisons with structurally related compounds include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Notable Effects of Substituents
Target Compound Benzimidazole 2-(Methoxymethyl), 5-phenoxyacetamide Enhanced solubility (methoxymethyl) and potential π-π interactions (phenoxy)
9a () Benzoimidazole Triazole-thiazole-acetamide Increased rigidity (triazole) may improve target binding
N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide () Benzothiazole 4-Methoxy, 6-amino Methoxy improves solubility; amino group enables hydrogen bonding
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide () Benzimidazole 2-(Trifluoromethyl), tetrahydrofuran Trifluoromethyl enhances lipophilicity and metabolic stability
N-(3-methylphenyl)-2-phenoxyacetamide () Phenylacetamide Phenoxy, 3-methylphenyl Phenoxy group mimics tyrosine in enzyme active sites

Key Observations :

  • Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl group in ’s compound, which may enhance bioavailability .
  • Phenoxyacetamide vs.

Analytical Techniques :

  • NMR and HPLC : Used to confirm structural integrity and purity (e.g., ¹H/¹³C NMR in ; HPLC in ) .
  • Elemental Analysis : Validates stoichiometry (e.g., reports <0.4% deviation in C/H/N content) .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H17N3O3
Molecular Weight 325.32 g/mol
CAS Number 1232794-85-2

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor, which can modulate various biochemical pathways essential for cellular function. Its unique structure allows it to engage with multiple biological targets, enhancing its therapeutic potential in various conditions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Notably:

  • It showed selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant activity , outperforming standard antioxidants in several assays .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study assessed the antiproliferative effects of various benzimidazole derivatives, including the target compound. Results indicated that derivatives with specific substitutions exhibited enhanced activity against cancer cell lines compared to standard drugs like doxorubicin .
  • Mechanistic Insights :
    • Another research paper explored the topoisomerase I inhibitory activity of related benzimidazole compounds, suggesting that the mechanism of action may involve interference with DNA replication processes, which is a common pathway exploited by anticancer agents .
  • Comparative Analysis :
    • Comparative studies highlighted the unique properties of this compound relative to simpler benzimidazole derivatives, emphasizing its enhanced biological activity due to the presence of both methoxymethyl and phenoxyacetamide groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology : Start with a benzimidazole core (e.g., 2-aminobenzimidazole derivatives) and introduce the methoxymethyl group via nucleophilic substitution under basic conditions (e.g., NaH/DMF). The phenoxyacetamide moiety can be attached using carbodiimide-mediated coupling (e.g., EDCI/HOBt) with phenoxyacetic acid. Optimize solvent polarity (e.g., DCM vs. THF) and temperature (40–60°C) to improve yield .
  • Validation : Monitor reactions via TLC and confirm purity through elemental analysis (C, H, N) and HPLC (>95% purity).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • FT-IR : Verify presence of amide C=O (~1650–1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, aromatic protons in benzimidazole).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation .

Q. What preliminary assays are recommended to assess biological activity?

  • Approach :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays.
  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram+/Gram– bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular assembly?

  • Method : Perform single-crystal X-ray diffraction (SHELX programs for structure solution). Analyze graph-set motifs (e.g., R₂²(8) rings) to identify intermolecular interactions (N-H···O, C-H···π). Compare packing motifs with similar benzimidazole derivatives to predict solubility/stability .
  • Challenge : Address potential twinning or disorder in the methoxymethyl group using SHELXL refinement .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Strategy :

  • Variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl, bromophenyl) on the phenoxyacetamide.
  • Evaluation : Compare IC₅₀ values in enzyme assays and docking scores (AutoDock Vina) against target proteins.
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically addressed?

  • Resolution :

  • ADME Profiling : Assess metabolic stability (microsomal assays), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 model).
  • Formulation : Explore co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .

Q. What computational methods predict binding modes with biological targets?

  • Protocol :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability.
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities. Cross-validate with SPR (KD measurements) .

Data Contradiction & Validation

Q. How to resolve discrepancies in NMR assignments for closely related derivatives?

  • Approach :

  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals (e.g., benzimidazole vs. phenoxy protons).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for unambiguous assignment .

Q. What orthogonal techniques validate purity when HPLC/MS results conflict with biological data?

  • Solutions :

  • DSC/TGA : Check for thermal decomposition (>95% purity).
  • X-ray Powder Diffraction (XRPD) : Confirm crystallinity and polymorphic consistency .

Key Structural & Functional Data

Property Technique Reference
LogP (lipophilicity)Shake-flask/HPLC
pKa (ionization)Potentiometric titration
Hydrogen-bond donors/acceptorsX-ray crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.